molecular formula C17H14N2O3 B2820164 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide CAS No. 683235-50-9

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide

Cat. No.: B2820164
CAS No.: 683235-50-9
M. Wt: 294.31
InChI Key: KVOZEOSBQBKHBK-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide: is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a benzamide group attached to an isoindolinone core. It has gained attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with phthalic anhydride to form the isoindolinone core. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the isoindolinone core.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential as a biochemical probe in biological studies. It can be used to investigate the role of specific enzymes or receptors in cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme, leading to changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

  • N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
  • N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

Comparison: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide is unique due to the presence of two methyl groups on the benzamide ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the methyl groups may enhance its binding affinity to certain targets or alter its solubility and stability.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-9-3-4-11(7-10(9)2)15(20)18-12-5-6-13-14(8-12)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZEOSBQBKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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